Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate ester group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C9H7FN2O2 and a molecular weight of 194.17 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, also known as 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . Some of these derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to affect the biochemical pathways related to tuberculosis . .
Pharmacokinetics
The pharmacokinetics of imidazo[1,2-a]pyridine derivatives have been studied . For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .
Result of Action
The result of the action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be achieved through a convenient two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce the corresponding intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromo-4’-fluoroacetophenone in the same flask without isolation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Radical Reactions: The compound can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in dioxane at room temperature.
Radical Reactions: Transition metal catalysts, oxidizing agents, and photocatalysts.
Major Products Formed:
- Substitution of the fluorine atom with methoxy or cyano groups.
- Functionalized imidazo[1,2-a]pyridine derivatives through radical reactions.
Scientific Research Applications
Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound is used in studying the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Comparison: Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the position of the fluorine atom and the carboxylate ester group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct substitution patterns and functionalization possibilities, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGJOUNOESUGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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